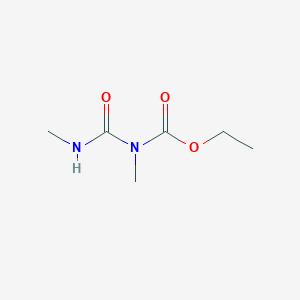
ethyl N-methyl-N-(methylcarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with dimethyl carbonate (DMC) catalyzed by acid–base bifunctional ionic liquids at elevated temperatures (e.g., 160°C for 4 hours). This reaction yields methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without requiring an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and Si(OMe)4 (tetramethyl orthosilicate). These reagents facilitate the conversion of carbamates into various products under mild and metal-free conditions .
Major Products Formed
The major products formed from these reactions include unsymmetrical ureas, carbamates, and other derivatives. For example, the reaction of aryl isocyanates with amines and alcohols can produce unsymmetrical ureas and carbamates .
Scientific Research Applications
Ethyl N-methyl-N-(methylcarbamoyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, insecticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl N-methyl-N-(methylcarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate ester, it can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another carbamate ester with similar reactivity and applications.
Methyl N-phenyl carbamate: A related compound synthesized using similar methods.
Uniqueness
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is unique due to its specific structure and reactivity. Its ability to form stable carbamoyl-enzyme complexes distinguishes it from other carbamate esters, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
36209-14-0 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-4-11-6(10)8(3)5(9)7-2/h4H2,1-3H3,(H,7,9) |
InChI Key |
FLWWNSDLTRLYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















